Product packaging for Vicin-like antimicrobial peptide 2d(Cat. No.:)

Vicin-like antimicrobial peptide 2d

Cat. No.: B1575598
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vicin-like antimicrobial peptide 2d (Vi-AMP 2d) is a cationic peptide belonging to a class of plant-derived defense peptides noted for their stability and potent activity against a broad spectrum of microbial pathogens . These peptides are a crucial component of the innate immune response in plants and are part of the 7S globulin family of seed storage proteins . As a research reagent, Vi-AMP 2d provides a valuable tool for investigating alternative antimicrobial agents and the molecular basis of plant innate immunity. The primary mechanism of action for many antimicrobial peptides, including vicilin-like AMPs, involves electrostatic interactions with the negatively charged surfaces of microbial membranes . Their cationic and amphipathic nature allows them to integrate into the lipid bilayer, leading to membrane disruption and cell death through various models, such as the "toroidal-pore" or "carpet" mechanism . This membrane-targeting mode of action is a key area of study, as it may present a lower propensity for inducing microbial resistance compared to conventional antibiotics . Research applications for Vi-AMP 2d are multifaceted. It is instrumental in microbiological studies to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, fungi, and other pathogens . Furthermore, its role can be extended to plant pathology and molecular biology research, exploring its expression in plant tissues and its potential in developing transgenic crops with enhanced disease resistance . Studies on its structure, including its disulfide bond-stabilized fold, also contribute to biophysical research and the design of novel peptide-based therapeutics . For Research Use Only: This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

KRDPQQREYEDCRRHCEQQEPRLQYQCQRRCQEQQ

Origin of Product

United States

Discovery, Isolation, and Biosynthetic Pathways of Vlp 2d

Natural Occurrence and Source Organism of VLP-2d

Vicin-like antimicrobial peptide 2d (VLP-2d), also identified as MiAMP2d, is a naturally occurring peptide found in the nut kernels of the macadamia tree, Macadamia integrifolia. scispace.comresearchgate.net This species, belonging to the Proteaceae family, is native to Australia and is commercially cultivated for its edible nuts. VLP-2d is part of a broader family of antimicrobial peptides (AMPs) that are believed to play a role in the plant's defense mechanisms against pathogens. oup.com These peptides are derived from larger precursor proteins known as vicilins, which are a major class of seed storage proteins in many plants. scispace.comoup.com

The presence of vicilin-like peptides is not unique to macadamia nuts; they are found in a wide array of plant species, including various legumes. wikipedia.org However, the specific isoforms and their antimicrobial properties can vary significantly between species. In Macadamia integrifolia, several isoforms of vicilin-like antimicrobial peptides have been identified, with VLP-2d being one of the processed products from the precursor protein, Vicilin-like antimicrobial peptides 2-2.

Methodologies for VLP-2d Isolation and Purification

The isolation and purification of this compound from Macadamia integrifolia nuts involves a multi-step process designed to separate this specific peptide from a complex mixture of proteins and other molecules. While a specific, standardized protocol for VLP-2d is not extensively detailed in the literature, a general approach can be inferred from methodologies used for other vicilin-derived peptides and antimicrobial peptides from plant sources. nih.govnih.govnih.govbiorxiv.org

A plausible purification strategy would commence with the extraction of total soluble proteins from defatted macadamia nut kernels. This is typically achieved by homogenizing the ground kernels in a suitable buffer solution. scialert.net The initial crude extract contains a heterogeneous mix of proteins, including the high molecular weight vicilin precursors.

Subsequent purification steps often involve a combination of precipitation and chromatographic techniques. nih.govscialert.net Ammonium sulfate (B86663) fractionation is a common initial step to precipitate proteins based on their solubility. nih.govscialert.net The fraction containing the vicilin precursors can then be subjected to further purification.

To isolate the smaller VLP-2d peptide, which is cleaved from the larger vicilin precursor, techniques that separate molecules based on size and charge are employed. Size-exclusion chromatography (SEC) can be used to separate the low molecular weight VLP-2d from the larger precursor and other proteins. nih.gov Following this, ion-exchange chromatography can further purify the peptide based on its net charge. nih.gov Finally, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for obtaining a highly purified sample of VLP-2d, separating it from other closely related peptide fragments based on hydrophobicity. biorxiv.org

Table 1: Potential Methodologies for VLP-2d Isolation and Purification

StepTechniquePurpose
1. Extraction Homogenization in bufferTo solubilize total proteins from macadamia nut kernels.
2. Initial Fractionation Ammonium Sulfate PrecipitationTo selectively precipitate proteins based on solubility, enriching the vicilin fraction.
3. Size-Based Separation Size-Exclusion Chromatography (SEC)To separate the smaller VLP-2d peptide from larger proteins.
4. Charge-Based Purification Ion-Exchange ChromatographyTo further purify VLP-2d based on its net electrical charge.
5. High-Resolution Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)To achieve high purity of VLP-2d by separating based on hydrophobicity.

Biosynthetic Mechanisms of Vicilin-like Peptides

Vicin-like peptides, including VLP-2d, are not directly synthesized in their final form. Instead, they are products of the intricate biosynthetic pathway of vicilin seed storage proteins. scispace.comoup.com The synthesis of these proteins begins with the transcription of vicilin genes in the nucleus of the plant cell and subsequent translation of the messenger RNA (mRNA) on ribosomes associated with the endoplasmic reticulum (ER). nih.govallergyresources.co.uk

The newly synthesized vicilin polypeptide chain is then translocated into the lumen of the ER, where it undergoes folding and assembly into its characteristic trimeric structure. wikipedia.org Vicilins are 7S globulins, a classification based on their sedimentation coefficient. allergyresources.co.uk These storage proteins are then transported from the ER, likely via the Golgi apparatus, to protein storage vacuoles (PSVs), where they accumulate to high levels in the developing seed. nih.gov The primary function of these storage proteins is to provide a source of nitrogen and amino acids for the germinating seedling. oup.com

The antimicrobial peptides are "buried" within the sequence of the larger vicilin precursor protein. scispace.com This dual-function nature of the vicilin gene, encoding both a storage protein and a bioactive peptide, is an efficient evolutionary strategy. The release of the antimicrobial peptide occurs through proteolytic processing, which is a key step in the biogenesis of VLP-2d.

Post-Translational Processing and Modifications Relevant to VLP-2d Biogenesis

The generation of this compound from its precursor is a classic example of post-translational processing, specifically through proteolytic cleavage. scispace.com After the vicilin precursor protein is synthesized and transported to its storage destination within the seed, specific enzymes cleave the polypeptide chain at defined sites to release the smaller, bioactive peptides.

Research suggests that an asparaginyl endopeptidase (AEP) is a key enzyme responsible for the excision of these vicilin-buried peptides. scispace.com AEPs are a class of proteases that specifically cleave peptide bonds on the C-terminal side of asparagine residues. The vicilin precursor protein contains specific AEP cleavage sites that flank the sequence of VLP-2d, allowing for its precise release from the larger protein.

This proteolytic processing is a crucial activation step. The VLP-2d peptide, once liberated from the precursor, is thought to adopt its functional conformation, enabling its antimicrobial activity. Other potential post-translational modifications that can occur on peptides, such as glycosylation or disulfide bond formation, may also play a role in the final structure and function of VLP-2d, although specific modifications for this peptide are not extensively documented. The vicilin precursor itself can be glycosylated, which may influence its folding and processing. oup.com

Molecular Architecture and Conformational Dynamics of Vlp 2d

Primary Sequence Analysis and Amino Acid Composition of VLP-2d

VLP-2d is a 35-amino acid peptide derived from positions 186-220 of its precursor protein, Vicilin-like antimicrobial peptides 2-2 (UniProt accession: Q9SPL4). uniprot.org The specific sequence determines its fundamental physicochemical properties and subsequent biological function.

The primary sequence of VLP-2d is: {GLLPSGTNAQRLDNQGRSGRQEQEWGQQHGGRSSG}

The table below provides a detailed breakdown of the amino acid composition of VLP-2d.

Amino AcidCodeCountPercentage (%)
GlycineG720.00%
GlutamineQ617.14%
ArginineR411.43%
SerineS411.43%
LeucineL38.57%
Aspartic AcidD12.86%
AsparagineN25.71%
Glutamic AcidE25.71%
AlanineA12.86%
CysteineC00.00%
HistidineH12.86%
IsoleucineI00.00%
LysineK00.00%
MethionineM00.00%
PhenylalanineF00.00%
ProlineP12.86%
ThreonineT12.86%
TryptophanW12.86%
TyrosineY00.00%
ValineV00.00%
Total 35 100.00%

This interactive table allows for sorting by count or percentage to highlight the most abundant amino acids.

Structural Determinants: Cationicity, Hydrophobicity, and Amphipathicity in VLP-2d

The antimicrobial efficacy of peptides like VLP-2d is largely governed by a trio of interconnected physicochemical properties: cationicity, hydrophobicity, and amphipathicity. nih.govmdpi.com These factors determine the peptide's ability to selectively target and disrupt microbial cell membranes while minimizing damage to host cells.

Cationicity: Most antimicrobial peptides are cationic, meaning they carry a net positive charge at physiological pH. nih.govnih.gov This positive charge facilitates the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. mdpi.comyoutube.com VLP-2d has four positively charged Arginine (R) residues and one Histidine (H) residue, alongside two negatively charged Glutamic Acid (E) and one Aspartic Acid (D) residues. This composition results in a calculated net positive charge, a key requirement for its initial binding to target microbes.

Hydrophobicity: This property, conferred by nonpolar amino acids, is crucial for the peptide's ability to insert into and traverse the lipid bilayer of the cell membrane. nih.govbiosyn.com VLP-2d contains several hydrophobic residues, including Leucine (L), Alanine (A), and Proline (P). The balance between hydrophobicity and cationicity is critical; excessive hydrophobicity can lead to non-specific lysis of host cells, such as red blood cells. mdpi.comnih.gov

Amphipathicity: This refers to the spatial segregation of hydrophobic and hydrophilic residues within the peptide's three-dimensional structure. nih.govacs.org When an AMP folds, it often creates distinct polar (hydrophilic) and nonpolar (hydrophobic) faces. This arrangement is essential for its membrane-disrupting activity. nih.govacs.org The hydrophobic face interacts with the lipid core of the membrane, while the hydrophilic face can interact with water or the head groups of phospholipids (B1166683), often leading to the formation of pores or channels. researchgate.net The potential for VLP-2d to adopt an amphipathic structure is a key determinant of its mechanism of action.

PropertyDescriptionRelevance to VLP-2d
Sequence GLLPSGTNAQRLDNQGRSGRQEQEWGQQHGGRSSGThe 35-amino acid sequence that defines its properties.
Cationicity (Net Charge) The overall positive charge of the peptide, which drives its attraction to microbial membranes. mdpi.comCalculated to be +2 at pH 7.4, facilitating initial electrostatic interaction with negatively charged membranes.
Hydrophobicity The tendency of the peptide to interact with nonpolar environments, like the lipid core of a membrane. acs.orgContains hydrophobic residues (e.g., Leucine) that enable membrane insertion.
Amphipathicity The spatial separation of hydrophobic and hydrophilic residues in the folded structure. nih.govEssential for membrane disruption; predicted to form an amphipathic α-helix upon membrane interaction.

Secondary Structure Characterization (e.g., α-helical, β-sheet, αβ, non-αβ) in VLP-2d

The biological function of an antimicrobial peptide is intrinsically linked to its three-dimensional structure. Many AMPs are unstructured or exist in a random coil conformation in aqueous solutions but undergo a significant conformational change upon encountering a membrane environment. mdpi.comnih.gov This induced folding is a critical step in their antimicrobial action. nih.gov

For VLP-2d, structural predictions using advanced computational tools like AlphaFold suggest a predominantly α-helical structure. uniprot.orgnih.gov The AlphaFold prediction for the precursor protein (Q9SPL4) indicates that the region corresponding to VLP-2d (residues 186-220) forms a distinct α-helix. This is consistent with the behavior of many other AMPs, which adopt helical structures that facilitate membrane insertion and disruption. nih.govmdpi.com

The formation of an α-helix allows for the ideal arrangement of residues to create an amphipathic molecule, where the hydrophobic amino acids are positioned on one side of the helix and the hydrophilic, charged residues are on the other. acs.org This structural organization is a common feature among AMPs that act by forming pores or disrupting membrane integrity. scienceopen.comresearchgate.net While experimental data from techniques like Circular Dichroism (CD) spectroscopy would be needed for definitive confirmation, the strong prediction of an α-helical conformation provides a solid foundation for understanding its molecular architecture.

Higher-Order Structural Analysis and Oligomerization Potential of VLP-2d

The mechanism of action for many antimicrobial peptides involves not just the action of a single molecule but the cooperative assembly of multiple peptide monomers into a functional, higher-order structure on the membrane surface. tandfonline.com This process, known as oligomerization, can be a prerequisite for membrane permeabilization, such as in the formation of transmembrane pores or channels. nih.gov

The oligomerization state can significantly enhance the peptide's effectiveness. tandfonline.comtandfonline.com Peptides can self-assemble into various complex structures, including dimers, trimers, or larger aggregates like nanotubes or micellar clusters, once a critical concentration on the membrane is reached. nih.govnih.gov These oligomeric structures are often the primary agents of membrane disruption. The binding forces driving this assembly are typically mediated through hydrophobic interactions between the nonpolar faces of the amphipathic peptides. nih.gov

While there is no specific experimental data on the oligomerization of VLP-2d itself, its predicted amphipathic α-helical nature suggests it has the potential to oligomerize. This is a common characteristic among peptides that function via pore-forming mechanisms like the "barrel-stave" or "toroidal pore" models. researchgate.net In these models, several peptide monomers aggregate to form the walls of a hydrophilic channel through the membrane, a process that inherently requires higher-order assembly. oup.com Further research would be necessary to determine the specific oligomeric state and assembly dynamics of VLP-2d.

Conformational Changes and Membrane Interaction Dynamics of VLP-2d

The interaction of VLP-2d with a target microbial membrane is a dynamic, multi-step process driven by fundamental physicochemical forces and conformational plasticity. frontiersin.orgdeepdyve.com This process begins with the peptide in an aqueous environment and culminates in the disruption of the membrane barrier.

The initial step is governed by electrostatic attraction. The net positive charge of VLP-2d draws it towards the anionic components, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria, which give the microbial surface its characteristic negative charge. mdpi.comacs.org This interaction concentrates the peptide on the membrane surface.

Following this initial binding, the peptide undergoes a critical conformational change. mdpi.com It is widely accepted that many AMPs, likely including VLP-2d, transition from a disordered, random-coil state in solution to a more ordered, amphipathic α-helical structure upon insertion into the hydrophobic environment of the lipid bilayer. acs.orgresearchgate.net This folding is thermodynamically favorable as it allows the hydrophobic residues to be shielded from the aqueous phase by burying into the membrane core, while the hydrophilic residues can remain exposed to the solvent or line a forming pore. nih.govfrontiersin.org

Once folded and inserted, the peptide monomers can act according to several proposed models of membrane disruption:

Carpet Model: Peptides accumulate and cover the membrane surface like a carpet. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, causing micellization and disintegration without forming discrete pores. nih.govnih.gov

Barrel-Stave Model: The amphipathic helices oligomerize and insert into the membrane, arranging themselves like the staves of a barrel to form a transmembrane channel with a hydrophilic core. researchgate.netacs.org

Toroidal Pore Model: Similar to the barrel-stave model, peptides assemble to form a pore. However, in this model, the lipid molecules are also involved, with the head groups of the phospholipids bending inward to line the pore along with the hydrophilic faces of the peptides. researchgate.netnih.gov

Given its predicted α-helical and amphipathic nature, VLP-2d likely employs one or more of these mechanisms, using its conformational flexibility as a key tool to compromise the integrity of the microbial membrane. deepdyve.com

Mechanisms of Biological Action of Vlp 2d

Membrane-Targeting Modalities of VLP-2d

The primary and most widely accepted mode of action for many antimicrobial peptides is the disruption of the microbial cell membrane. mdpi.com This process is typically initiated by the peptide's attraction to and interaction with the membrane surface, leading to a loss of membrane integrity and eventual cell death.

The initial contact between an antimicrobial peptide and a microbial cell is largely governed by electrostatic and hydrophobic forces. mdpi.comrug.nl It is hypothesized that VLP-2d, in common with other cationic AMPs, is first attracted to the negatively charged components of microbial membranes. microvioma.com Bacterial membranes, in contrast to the generally neutral charge of mammalian cell membranes, are rich in anionic molecules, which provides a selective target for these peptides. mdpi.com

Following this initial electrostatic attraction, hydrophobic interactions are believed to play a crucial role in the peptide's association with and insertion into the lipid bilayer. rug.nl The amphipathic nature of many AMPs, possessing both charged (hydrophilic) and nonpolar (hydrophobic) regions, facilitates this process. The hydrophobic face of the peptide interacts with the lipid core of the membrane, while the charged residues remain associated with the polar head groups of the phospholipids (B1166683).

Beyond general electrostatic and hydrophobic interactions, many antimicrobial peptides exhibit more specific interactions with particular molecules within the microbial cell envelope. These interactions can enhance their binding affinity and antimicrobial efficacy.

Lipopolysaccharide (LPS): Found in the outer membrane of Gram-negative bacteria, LPS is a key target for many AMPs. nih.govmdpi.com The negatively charged nature of LPS provides a strong binding site for cationic peptides. nih.gov This interaction can neutralize the endotoxic properties of LPS and disrupt the integrity of the outer membrane, allowing the peptide to access the inner cytoplasmic membrane. nih.govnih.gov While direct evidence for VLP-2d is pending, its activity against Gram-negative bacteria would likely involve interaction with LPS. researchgate.net

Lipoteichoic Acid (LTA): A major component of the cell wall of Gram-positive bacteria, LTA is also anionic and serves as a primary binding site for cationic AMPs. Interaction with LTA is a critical step for peptides to traverse the peptidoglycan layer and reach the cytoplasmic membrane.

Lipid II: This precursor molecule is essential for the synthesis of the bacterial cell wall in both Gram-positive and Gram-negative bacteria. nih.gov Several well-characterized antibiotics and antimicrobial peptides target Lipid II, sequestering it and thereby inhibiting cell wall formation. nih.govnih.gov Some AMPs use Lipid II as a docking molecule to facilitate their accumulation at the membrane and subsequent pore formation. nih.govnih.gov It is plausible that VLP-2d could also interact with Lipid II as part of its antimicrobial mechanism.

Following membrane binding, antimicrobial peptides are generally thought to disrupt the membrane by forming pores or channels. Several models have been proposed to describe this process, and the specific mechanism can vary depending on the peptide's structure and concentration. nih.govelifesciences.orgrsc.org

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane and aggregate to form a barrel-like structure. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the interior of the pore, creating a channel through which cellular contents can leak out. researchgate.netnih.gov

Toroidal Pore Model: This model also involves the insertion of peptides into the membrane. However, in this arrangement, the peptides induce the lipid monolayer to bend and fold back on itself, creating a pore that is lined by both the peptides and the polar head groups of the lipids. nih.govresearchgate.netcore.ac.uk This results in a significant disruption of the membrane structure. nih.govrug.nl

Carpet Mechanism: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. rug.nlmicrovioma.comresearchgate.net Once a threshold concentration is reached, the peptides exert a detergent-like effect, causing the membrane to disintegrate into micelles. rsc.orgnih.gov This leads to a catastrophic loss of membrane integrity.

The specific pore formation model that VLP-2d follows has not yet been determined experimentally. However, based on the activities of other plant-derived AMPs, it is likely to employ one or a combination of these mechanisms.

Regardless of the specific model of pore formation, the ultimate result of VLP-2d's interaction with the microbial membrane is an increase in its permeability. mdpi.com This disruption of the membrane's integrity allows for the leakage of essential ions and metabolites from the cell and the influx of water, leading to osmotic instability and cell lysis. The ability of a peptide to permeabilize a membrane can be assessed using various biophysical techniques, such as dye leakage assays from lipid vesicles.

Non-Membrane Targeting Intracellular Mechanisms of VLP-2d

Once inside the microbial cell, antimicrobial peptides can interfere with a variety of essential biosynthetic pathways.

Cell Wall Synthesis: As mentioned previously, the interaction of AMPs with Lipid II can inhibit the synthesis of the peptidoglycan cell wall. nih.gov For instance, the fungal toxin WmKT, which shares structural homology with the macadamia antimicrobial peptide MiAMP1, is known to inhibit β-glucan synthesis, a key component of the fungal cell wall. nih.gov While the mode of action of MiAMP1 appears to differ, the potential for VLP-2d to interfere with cell wall biosynthesis remains a plausible mechanism. nih.govoup.comresearchgate.net

Nucleic Acid Synthesis: Some antimicrobial peptides have been shown to bind to DNA and RNA, thereby inhibiting replication, transcription, and translation. nih.govnih.gov This interaction can lead to the degradation of nucleic acids and ultimately, cell death. nih.gov

The following table summarizes the potential mechanisms of action for VLP-2d based on the known functions of other antimicrobial peptides.

Mechanism Category Specific Mechanism Potential Target
Membrane Targeting Initial Electrostatic and Hydrophobic InteractionsAnionic phospholipids
Interaction with Specific ComponentsLipopolysaccharide (LPS), Lipoteichoic Acid (LTA), Lipid II
Pore FormationBarrel-Stave, Toroidal, or Carpet models
Membrane PermeabilizationDisruption of membrane integrity
Non-Membrane Targeting Inhibition of Biosynthetic PathwaysCell wall precursors (e.g., Lipid II), DNA, RNA

Further research is necessary to elucidate the precise molecular details of how Vicin-like antimicrobial peptide 2d exerts its biological effects. A deeper understanding of these mechanisms will be crucial for the potential development of this and other plant-derived peptides as novel antimicrobial agents.

Interference with Protein Synthesis and Folding by VLP-2d

While direct studies on the effect of this compound on microbial protein synthesis and folding are not extensively documented, the broader family of vicilin-buried peptides (VBPs) has been shown to possess activities that include the inhibition of ribosomal function. nih.gov This suggests a potential mechanism whereby VLP-2d could interfere with the fundamental process of protein production in susceptible microbes.

Antimicrobial peptides, in general, can disrupt protein synthesis through various means. Some peptides can translocate across the microbial cell membrane and interact with intracellular components, including ribosomes. This interaction can physically obstruct the ribosomal machinery, preventing the translation of messenger RNA (mRNA) into polypeptide chains. Such an action would halt the production of essential proteins required for microbial survival, leading to a bacteriostatic or bactericidal effect.

Furthermore, some antimicrobial peptides are known to interfere with the proper folding of proteins. nih.gov The correct three-dimensional structure of a protein is critical for its function. Peptides that disrupt this process can lead to the accumulation of misfolded, non-functional proteins, which can trigger stress responses and ultimately lead to cell death. The structural characteristics of VBPs, which favor a helix-loop-helix hairpin fold, are crucial for their stability and biological activity. nih.gov It is plausible that VLP-2d adopts a similar stable structure that facilitates its interaction with and disruption of microbial protein synthesis and folding machinery. However, specific experimental evidence detailing these interactions for VLP-2d is currently limited.

Modulation of Microbial Enzymatic Activities

A more clearly documented mechanism of action for vicilin-like peptides is the modulation of microbial enzymatic activities. Research has demonstrated that these peptides can act as inhibitors of specific enzymes, thereby disrupting critical metabolic pathways of pathogens.

A notable example comes from a study on vicilin-like peptides isolated from the seeds of Capsicum baccatum (pepper), which were found to be potent inhibitors of α-amylase. nih.gov α-amylase is an enzyme that breaks down complex carbohydrates like starch into simpler sugars, which are essential for microbial growth and energy production. By inhibiting this enzyme, the vicilin-like peptides effectively starve the microbe of a vital nutrient source. The study showed that all tested fractions of these peptides inhibited mammalian α-amylase, and a specific fraction, H4, also inhibited the α-amylase from the insect pest Callosobruchus maculatus. nih.gov

Furthermore, peptides derived from the Macadamia integrifolia antimicrobial protein 2 (MiAMP2), the same family to which VLP-2d belongs, have been shown to inhibit the angiotensin-converting enzyme (ACE) in vitro. nih.gov While ACE is a mammalian enzyme, this finding highlights the capacity of these peptides to interact with and inhibit specific enzymatic active sites. A molecular docking study revealed that peptides like RPLY and MNPQR, derived from MiAMP2, could bind tightly to the active pocket of ACE. nih.gov This inhibitory action is a strong indication that VLP-2d and its related peptides possess the structural features necessary to modulate the function of various microbial enzymes.

Spectrum of Biological Activity of Vlp 2d

Antibacterial Efficacy of VLP-2d Against Gram-Positive Microorganisms

VLP-2d has demonstrated notable efficacy against Gram-positive bacteria. nih.gov As a member of the MiAMP2 family of peptides from Macadamia integrifolia, its antimicrobial properties have been confirmed through in vitro studies. deepdyve.com VLP-2d is a relatively small peptide, which is a common characteristic among antimicrobial peptides (AMPs) that target bacterial cell envelopes. nih.govnih.gov

While studies on the purified VLP-2d peptide show clear activity against Gram-positive organisms, research on crude extracts from its source plant, Macadamia integrifolia, has produced seemingly contradictory results. nih.gov Some studies on macadamia nut extracts reported no inhibition of Gram-positive bacteria, while others using a methanolic extract of the flower noted activity against Bacillus cereus. researchgate.netphcogcommn.orgresearchgate.net This discrepancy highlights that the presence and concentration of active peptides like VLP-2d can vary significantly between different parts of the plant and depending on the extraction method used. The targeted purification of VLP-2d confirms its intrinsic activity against Gram-positive bacteria. nih.gov

PropertyValueSource
Peptide Name Vicin-like antimicrobial peptide 2d (VLP-2d) nih.gov
Source Organism Macadamia integrifolia deepdyve.comnih.gov
Peptide Family Vicilin-like nih.gov
Size (Amino Acids) 35 nih.gov
Molecular Mass (Da) 4642.1 nih.gov
Target Class Gram-positive Bacteria nih.gov

Antibacterial Efficacy of VLP-2d Against Gram-Negative Microorganisms

Direct studies focusing exclusively on the activity of purified VLP-2d against Gram-negative bacteria are limited, with primary reports highlighting its Gram-positive activity. nih.gov However, substantial evidence from research on extracts of Macadamia integrifolia indicates a strong potential for activity against Gram-negative pathogens.

Multiple studies have consistently shown that various extracts from macadamia nuts, leaves, and flowers are highly effective against a range of Gram-negative bacteria. researchgate.netphcogcommn.orgresearchgate.net In fact, these studies reported that the extracts were generally more effective against Gram-negative bacteria than Gram-positive ones, inhibiting up to 54% of the Gram-negative species tested. researchgate.netresearchgate.net More specifically, extracts from M. integrifolia shells have demonstrated inhibitory effects against the multidrug-resistant Gram-negative bacterium Acinetobacter baumannii, with a crude ethanol (B145695) extract producing a significant inhibition zone of 12.0 mm. herbmedpharmacol.comherbmedpharmacol.com This broad-spectrum activity within the source plant suggests that its constituent antimicrobial peptides, including the vicilin-like family, likely contribute to this defense and possess activity against Gram-negative bacteria.

Antifungal Activity of VLP-2d

The VLP-2d peptide and its relatives have demonstrated significant antifungal properties. The MiAMP2 family of peptides, which includes VLP-2d (also referred to as MiAMP2d), was first identified based on the antifungal activity of its members. deepdyve.com Initial studies showed that these peptides, purified from macadamia kernels, could inhibit various plant pathogenic fungi in vitro. deepdyve.com

This finding is supported by research on structurally similar vicilin-derived cysteine-rich peptides (VDCPs) from other plants. For example, a VDCP from Centrosema virginianum exhibited antifungal activity against multiple fungal strains, and its expression in transgenic plants conferred resistance to the fungal pathogen Botrytis cinerea. scirp.orgresearchgate.netscirp.org

Similar to the antibacterial findings, studies on crude extracts from Macadamia integrifolia have shown variable results. While some nut extracts displayed no fungal inhibition, a methanolic extract from the flowers was found to be highly effective, inhibiting 100% of the fungi tested in one study. researchgate.netphcogcommn.orgresearchgate.netresearchgate.net This variability underscores that the concentration of antifungal peptides like VLP-2d can differ across plant tissues. Nonetheless, the evidence from the purified peptide family confirms the inherent antifungal potential of VLP-2d. deepdyve.com

Activity Against Biofilms and Other Microbial Pathogens

There is currently a lack of direct research investigating the specific activity of this compound against bacterial biofilms. However, the broader class of antimicrobial peptides (AMPs) to which VLP-2d belongs is widely recognized for potent anti-biofilm capabilities. nih.govnih.govmdpi.com Biofilms are structured communities of microbes encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotics. nih.govfrontiersin.org

AMPs can combat biofilms through several mechanisms. They can prevent the initial formation of biofilms by interfering with bacterial attachment to surfaces. nih.govmdpi.com Furthermore, they can disrupt pre-formed, mature biofilms by killing the embedded bacteria or degrading the protective matrix. mdpi.comnih.gov Some peptides achieve this by disrupting the bacterial membrane potential, while others interfere with cell-to-cell signaling pathways like quorum sensing. nih.govmdpi.com Given these well-established properties of AMPs, it is plausible that VLP-2d possesses similar anti-biofilm potential, though specific experimental validation is required.

Immunomodulatory Aspects of Vicilin-like Peptides

Beyond direct antimicrobial action, vicilin-like peptides have been shown to possess significant immunomodulatory properties, capable of influencing the host immune system. nih.govnih.gov The most direct evidence comes from studies on the vicilin-like antimicrobial peptides (VLAP) from Macadamia integrifolia, the same family to which VLP-2d belongs. Research has identified VLAP-2-1, VLAP-2-2, and VLAP-2-3 as novel macadamia nut allergens. nih.gov These peptides are recognized by Immunoglobulin E (IgE) in allergic individuals and can trigger moderate to severe systemic reactions, highlighting their role as potent immunomodulators. nih.govnih.gov

The immunomodulatory potential of vicilins is not limited to allergenic responses. Peptides derived from food proteins can influence the immune system in various ways, including modulating cytokine production and activating immune cells like macrophages. nih.govresearchgate.net For instance, enzymatic hydrolysates of vicilin from mung beans exhibited not only antioxidative and ACE-inhibitory activity but also antiproliferative effects against malignant cell lines. nih.gov Similarly, in silico analysis of vicilin proteins from cottonseed suggests they are a potential source of various bioactive peptides. researchgate.net These findings indicate that vicilin-like peptides, including VLP-2d, are a source of biologically active molecules that can interact with and modulate host immune responses.

Structure Function Relationship and Peptide Engineering of Vlp 2d

Correlating Amino Acid Sequence Motifs with Specific Biological Activities

The biological activities of plant defensins are dictated by specific amino acid sequence motifs. A key conserved feature is the cysteine-stabilized α-helix/β-strand (CSαβ) motif, which is fundamental to their structural integrity. nih.gov Within the Vicin-like family, specific motifs are associated with their primary antimicrobial function, which is often antifungal or antibacterial. For instance, some plant defensins possess a 'Rana box,' a C-terminal disulfide-bridged heptapeptide, which is associated with broad-spectrum antimicrobial activity. mdpi.com While the precise motifs of a specific "VLP-2d" are not documented in available literature, analysis of related peptides shows that the spatial arrangement of cationic and hydrophobic residues is critical for membrane interaction and subsequent microbial inhibition.

Role of Net Charge and Hydrophobicity in VLP-2d Activity and Selectivity

The interplay between net positive charge and hydrophobicity is a defining characteristic governing the efficacy and selectivity of antimicrobial peptides (AMPs), including the Vicin-like family.

Net Charge: Plant defensins are typically cationic, with a net positive charge ranging from +2 to +9. oup.com This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). proteopedia.org Increasing the net charge can enhance antimicrobial potency, but only up to a certain point; excessively high charges (e.g., above +9) can lead to a dramatic increase in hemolytic activity, reducing selectivity. oup.com

Hydrophobicity: Hydrophobicity drives the insertion of the peptide into the lipid bilayer of the microbial membrane, which is a crucial step for its disruptive action. proteopedia.orgnih.gov However, a delicate balance is required. While increased hydrophobicity can correlate with stronger antimicrobial action, it is also frequently associated with higher toxicity to host cells, such as red blood cells (hemolysis). nih.gov Optimizing the ratio of hydrophobicity to net charge is a key strategy in designing AMPs with high selectivity. mdpi.com

Table 1: General Relationship Between Physicochemical Properties and AMP Activity

Property Effect on Antimicrobial Activity Effect on Host Cell Toxicity (e.g., Hemolysis)
Increasing Net Positive Charge Generally increases up to an optimal point Can increase significantly at very high charges

| Increasing Hydrophobicity | Generally increases | Tends to increase, reducing selectivity |

Influence of Peptide Length and Conformation on Biological Efficacy

For the plant defensin family, the typical length of 45-54 amino acids is well-conserved and supports the stable, globular conformation necessary for activity. nih.gov Studies on other classes of AMPs have shown that peptide length is a critical parameter. There is often an optimal length for activity; peptides that are too short may not be able to span or disrupt the membrane, while overly long peptides may have reduced efficacy or increased toxicity. researchgate.netmdpi.com

The rigid conformation of Vicin-like peptides, stabilized by multiple disulfide bonds, is a key determinant of their efficacy. This stable structure ensures the correct spatial presentation of cationic and hydrophobic residues for membrane interaction. nih.gov Unlike linear AMPs that may only adopt their active conformation upon interacting with a membrane, the pre-existing structure of plant defensins provides high stability against harsh environmental conditions. nih.gov

Rational Design Principles for VLP-2d Analogues and Variants

Rational design of AMP analogues aims to improve antimicrobial potency while minimizing host toxicity. nih.gov For Vicin-like peptides, the conserved scaffold serves as an excellent template for modification. Key principles include:

Modulating Charge and Hydrophobicity: Systematically substituting amino acids to fine-tune the net charge and hydrophobicity to maximize the therapeutic index (the ratio of host cell toxicity to antimicrobial activity). nih.gov

Structure-Guided Design: Using the known 3D structure of related plant defensins to identify regions amenable to modification without disrupting the core fold. For example, surface-exposed loops can be targeted for amino acid substitution to alter surface properties. nih.gov

Computational Modeling: Molecular dynamics simulations can predict how specific amino acid changes will affect the peptide's structure and its interaction with model membranes, guiding the design of more effective analogues. nih.gov

Strategies for Enhancing Proteolytic Stability of VLP-2d

A major hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases. The inherent stability of the plant defensin scaffold, due to its compact structure and disulfide bonds, already provides significant resistance. nih.gov However, further enhancements can be achieved through several strategies:

Incorporation of D-amino acids: Replacing naturally occurring L-amino acids with their D-enantiomers at protease cleavage sites can render the peptide resistant to degradation, as proteases are stereospecific. mdpi.com

Cyclization: While Vicin-like peptides are already structurally constrained by disulfide bridges, head-to-tail cyclization of the peptide backbone can further increase stability by eliminating terminal ends that are often targets for exoproteases. ebi.ac.uk

Peptidomimetics: Designing synthetic molecules that mimic the structure and function of the peptide but are built from non-natural chemical scaffolds that are not recognized by proteases.

Approaches for Improving Host Cell Selectivity through VLP-2d Modification

Enhancing selectivity—the ability to target microbial cells over host cells—is a primary goal of AMP engineering. The fundamental difference in membrane composition between microbial (anionic) and mammalian (zwitterionic, cholesterol-rich) cells is the primary basis for this selectivity. study.com Strategies to improve it include:

Optimizing Amphipathicity: Fine-tuning the spatial separation of charged and hydrophobic residues. An optimal arrangement allows for strong interaction with microbial membranes while having a lesser effect on the more rigid, neutral membranes of host cells. uq.edu.au

Sequence Modification: Strategic amino acid substitutions can improve selectivity. For example, inserting a polar glutamine residue into a consensus AMP sequence has been shown to increase activity against bacteria while lowering cytotoxicity against human cells. uq.edu.au

Targeted Substitutions: Identifying residues that contribute disproportionately to hemolytic activity and replacing them with less toxic alternatives without compromising antimicrobial potency is a viable strategy. For some peptides, mutations in the N-terminal region are more likely to impact activity and selectivity than those in the C-terminus. youtube.com

Synthetic Biology and Biotechnological Potential of Vlp 2d

Recombinant Expression Systems for VLP-2d Production

The production of antimicrobial peptides such as VLP-2d through recombinant expression systems is a critical area of research, aimed at overcoming the limitations and high costs associated with direct chemical synthesis. nih.gov Various platforms, including bacteria, yeast, and plants, have been explored for the heterologous expression of AMPs. nih.gov

Bacterial Systems: Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and well-understood genetics. researchgate.net However, the inherent antimicrobial nature of peptides like VLP-2d can be toxic to the bacterial host. mdpi.com To mitigate this, strategies such as expressing the peptide as a fusion protein with a carrier protein like glutathione (B108866) S-transferase (GST), thioredoxin, or small ubiquitin-like modifier (SUMO) are employed. nih.gov This approach can increase the stability and solubility of the peptide while reducing its toxicity to the host. nih.gov Another strategy involves the expression of VLP-2d as tandem multimers, which can accumulate in inclusion bodies, thereby protecting the host from the peptide's antimicrobial activity. researchgate.net

Yeast Systems: Yeast, such as Pichia pastoris, offers advantages like the ability to perform post-translational modifications and secrete the expressed peptide, which can simplify purification processes. researchgate.net These systems are generally more robust than bacterial systems in handling potentially toxic proteins.

Plant-Based Systems: Plants are emerging as a cost-effective and scalable platform for producing recombinant proteins, including AMPs. nih.govnih.gov Transplastomic plants, where the gene for the AMP is integrated into the chloroplast genome, can achieve high levels of protein expression. nih.gov However, constitutive high-level expression of AMPs can be detrimental to plant health. nih.gov To address this, inducible expression systems are being developed, allowing for normal plant growth before the synthesis of the AMP is triggered. nih.gov

Table 1: Comparison of Recombinant Expression Systems for AMP Production

Expression System Advantages Disadvantages Common Strategies for AMPs
Bacteria (E. coli) Rapid growth, high yield, well-established protocols. researchgate.net Potential toxicity of AMP to host, formation of inclusion bodies, lack of post-translational modifications. mdpi.com Fusion proteins, tandem repeats, inducible promoters. researchgate.netnih.gov
Yeast (P. pastoris) Capable of post-translational modifications, high-density culture, secretion of proteins. researchgate.net Slower growth than bacteria, potential for hyperglycosylation. Secretion signals, codon optimization. researchgate.net
Plants Low production cost, scalability, inherent safety (free of human pathogens). nih.gov Long production cycle, complex purification, potential for deleterious phenotypes. nih.gov Transplastomic expression, inducible promoters, fusion to carrier proteins. nih.gov

Chemical Synthesis Methodologies for VLP-2d and Analogues (e.g., Solid-Phase Peptide Synthesis)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical synthesis for peptides like VLP-2d and its analogues. nih.govvapourtec.com This methodology, pioneered by Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govvapourtec.com

The process begins with the attachment of the C-terminal amino acid to the solid support. Each subsequent amino acid, with its alpha-amino group temporarily protected (commonly with an Fmoc or Boc group), is then coupled to the free N-terminus of the growing chain. youtube.com The use of excess reagents drives the reaction to completion, and these can be easily washed away after each step. nih.gov Once the desired sequence is assembled, the peptide is cleaved from the resin and deprotected. youtube.com

SPPS offers significant advantages for producing VLP-2d and its analogues:

Flexibility: It allows for the incorporation of non-standard or modified amino acids, which is crucial for developing analogues with improved properties. nih.gov

Purity: The stepwise nature and washing steps contribute to a high purity of the final product.

Automation: The process can be automated, enabling the rapid synthesis of multiple peptide sequences for structure-activity relationship (SAR) studies. vapourtec.comyoutube.com

Recent advancements in SPPS, such as the use of microwave-assisted coupling and flow chemistry, have further reduced synthesis times and improved the efficiency of producing complex peptides. nih.govyoutube.com These methods are instrumental in creating libraries of VLP-2d analogues to screen for enhanced antimicrobial activity, stability, or reduced toxicity.

Development of VLP-2d Mimics and Peptidomimetics

While VLP-2d itself shows promise, the development of mimics and peptidomimetics is a key strategy to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and potential stability issues. Peptidomimetics are molecules that mimic the three-dimensional structure and biological activity of a peptide but are composed of non-natural amino acids or have a modified backbone.

The goal of creating VLP-2d mimics is to retain or enhance the antimicrobial activity while improving pharmacokinetic properties. This involves rational design based on the structure-activity relationship of the parent peptide. By understanding which residues are critical for antimicrobial function, researchers can design smaller, more stable molecules that reproduce the essential pharmacophore.

Virus-like particles (VLPs) themselves are being explored as scaffolds for presenting foreign antigens and peptides. nih.gov While distinct from VLP-2d, this technology illustrates the principle of using a structural mimic to enhance biological responses. nih.gov By displaying multiple copies of an antigen or peptide on their surface, these VLPs can elicit strong immune responses. nih.gov The development of VLP-2d peptidomimetics follows a similar principle of structural mimicry to achieve a desired biological effect, in this case, direct antimicrobial action.

Potential in Plant Protection and Agricultural Applications

Antimicrobial peptides like VLP-2d represent a significant area of interest for developing new strategies in plant protection. The rise of pathogen resistance to conventional pesticides has created a demand for novel, effective, and environmentally benign alternatives. mdpi.com

The application of VLP-2d in agriculture can be approached in two main ways:

Exogenous Application: Formulations containing synthesized VLP-2d could be applied directly to crops as a protective spray. This approach leverages the peptide's broad-spectrum antimicrobial activity against various plant pathogens.

Transgenic Plants: A more advanced strategy involves genetically engineering plants to produce VLP-2d themselves. This would provide intrinsic, continuous protection against infection. As seen with other AMPs, expressing these peptides in plants can confer enhanced resistance to bacterial and fungal diseases. nih.gov

The use of AMPs is a cornerstone of developing biopesticides for sustainable agriculture, offering a targeted approach to pest management with a lower environmental impact than traditional chemical pesticides. mdpi.com

Integration of VLP-2d in Advanced Delivery Systems (e.g., Nanostructured Formulations)

To enhance the efficacy and stability of VLP-2d in practical applications, its integration into advanced delivery systems is crucial. Nanostructured formulations, such as virus-like particles (VLPs) and other nanoparticles, serve as promising carriers. nih.govacs.org

These delivery systems offer several advantages:

Protection: They can encapsulate the peptide, protecting it from enzymatic degradation in the environment or within a biological system. nih.gov

Controlled Release: Formulations can be designed for the sustained and controlled release of the peptide, prolonging its antimicrobial effect.

Targeted Delivery: The surface of nanocarriers can be modified to target specific cells or tissues, concentrating the peptide where it is needed most and reducing potential off-target effects. acs.org

Virus-like particles, which are self-assembling protein shells, are particularly attractive as delivery vehicles. nih.govacs.org They are biocompatible, biodegradable, and their structure allows for both encapsulation of therapeutic agents and surface modification for targeting. creative-biostructure.com By loading VLP-2d into such nanocarriers, it is possible to create highly effective and targeted antimicrobial agents. creative-biostructure.com

Role in Biopesticides and Sustainable Agriculture

VLP-2d and similar antimicrobial peptides are poised to play a vital role in the shift towards sustainable agriculture. Biopesticides, which are derived from natural materials like plants, bacteria, and minerals, are a key component of this transition. researchgate.netentomoljournal.comscirp.org They offer an environmentally friendly alternative to synthetic chemical pesticides. mdpi.comkrushagra.com

The key attributes of biopesticides that align with the goals of sustainable agriculture include:

Target Specificity: They often target specific pests, posing less risk to non-target organisms, including beneficial insects and pollinators. krushagra.com

Biodegradability: Natural compounds typically break down more quickly in the environment, reducing problems with persistent residues in soil and water. scirp.orgkrushagra.com

Resistance Management: Integrating biopesticides with different modes of action into pest management programs can help slow the development of resistance to any single agent. krushagra.com

By harnessing the antimicrobial properties of VLP-2d, new biopesticide formulations can be developed. These would contribute to integrated pest management (IPM) strategies, helping to maintain crop health and yields while minimizing the ecological footprint of agriculture. scirp.org The use of such biopesticides supports soil health and leads to a more balanced ecosystem. krushagra.com

Comparative Analysis and Evolutionary Perspectives of Vlp 2d

Phylogenetic Relationships with Other Vicilin-like Peptides

Vicilin-like antimicrobial peptide 2d (VLP-2d) belongs to a large and ancient family of peptides known as vicilin-buried peptides (VBPs). acs.org These peptides are unique in that they evolve within a larger "host" protein, specifically the N-terminal region of preprovicilins, which are seed storage proteins. acs.orgresearchgate.net The peptides are later excised through proteolytic processing, often mediated by asparaginyl endopeptidases, to become active molecules. acs.org

Phylogenetic analyses based on extensive sequence comparisons of vicilin precursors reveal that these buried peptides are widespread throughout the plant kingdom, with genetic evidence found in species ranging from ancient lineages like Amborellales to more recently evolved eudicots, including critical crop species. acs.org This broad distribution points to an ancient origin for the VBP family, suggesting that they play a fundamental and evolutionarily conserved role in plant biology. acs.orgresearchgate.net

VLP-2d is specifically derived from the vicilin-like precursor protein in Macadamia integrifolia. nih.govnih.gov Studies have identified several related antimicrobial peptides in macadamia nuts, including VLP-2a, VLP-2b, and various isoforms of VLP-2c, all originating from the same precursor. nih.govnih.gov The high sequence identity among these isoforms suggests a polymorphic nature of the precursor protein within the species. nih.gov While sharing a common origin, these peptides exhibit variations in their amino acid sequences, which likely contributes to a broader spectrum of activity. nih.gov The conserved structural motif among many of these peptides is a CX3CXnCX3C pattern, which forms a stable helical hairpin fold stapled by disulfide bonds. acs.orgscirp.orgscispace.com This structural conservation across distant species underscores their shared evolutionary heritage and functional importance. scispace.com

Table 1: Selected Vicilin-like Antimicrobial Peptides and Their Plant Origins

Peptide NameAbbreviationOrganismReference
Vicilin-like antimicrobial peptide 2aVLP-2aMacadamia integrifolia nih.gov
Vicilin-like antimicrobial peptide 2bVLP-2bMacadamia integrifolia nih.gov
Vicilin-like antimicrobial peptide 2c-1VLP-2c-1Macadamia integrifolia nih.gov
Vicilin-like antimicrobial peptide 2dVLP-2dMacadamia integrifolia nih.gov
Macadamia integrifolia Antimicrobial Protein 2bMiAMP2bMacadamia integrifolia scispace.com
Luffin P1-Luffa aegyptiaca (Sponge Loofah) acs.orgscispace.com
Vicilin-derived Cys peptideVDCPCentrosema virginianum scirp.org

Comparison of VLP-2d with Other Classes of Plant Antimicrobial Peptides

The plant kingdom produces a vast arsenal (B13267) of antimicrobial peptides (AMPs), which are broadly classified into several families based on sequence homology and structural features. nih.gov VLP-2d and its relatives represent a distinct class derived from seed storage proteins, setting them apart from other major AMP families like defensins, thionins, cyclotides, and snakins. nih.govnih.gov

Defensins are small, cationic, cysteine-rich peptides that are common in plants, insects, and mammals, suggesting a conserved and ancient origin. nih.gov They typically adopt a characteristic fold stabilized by multiple disulfide bonds and often act by disrupting the cell membranes of pathogens. nih.govnih.gov

Thionins are another class of small, basic peptides with a high cysteine content. nih.gov They are highly abundant in seeds and are known for their potent activity against a range of plant pathogens. nih.govnih.gov

Cyclotides are unique due to their head-to-tail cyclized peptide backbone, which, combined with a cystine knot motif, confers exceptional stability.

In contrast, VLP-2d is processed from a much larger precursor protein (a vicilin) and its primary structure is not homologous to these other AMP families. nih.govscirp.org While it shares features like cationic charge and the presence of cysteine residues for disulfide bond formation, its evolutionary origin is distinct. nih.govscirp.org The primary activity of characterized vicilin-like peptides, including those from Macadamia integrifolia, is against Gram-positive bacteria. nih.gov This contrasts with many defensins and thionins, which often exhibit a broader spectrum of activity that can include Gram-negative bacteria and fungi. nih.govnih.govmdpi.com

Table 2: Comparative Features of VLP-2d and Other Plant AMP Families

FeatureVicilin-like Peptides (e.g., VLP-2d)DefensinsThioninsSnakins
Origin Processed from N-terminus of vicilin seed storage proteins. acs.orgscirp.orgDirectly encoded by dedicated genes. nih.govDirectly encoded by dedicated genes. nih.govDirectly encoded by dedicated genes. nih.gov
Typical Size (Amino Acids) ~35-70. nih.gov~45-54. nih.govnih.gov~45. nih.gov~63. nih.gov
Key Structural Motif Helical hairpin with CX3CXnCX3C motif. acs.orgscispace.comCysteine-stabilized alpha-beta (CSαβ) motif. nih.govCommon structure with 3-4 disulfide bonds. nih.govnih.gov12 conserved Cysteine residues. nih.gov
Primary Target(s) Mainly Gram-positive bacteria. nih.govBroad spectrum: Fungi, Gram-positive and Gram-negative bacteria. nih.govnih.govBroad spectrum: Fungi, bacteria. nih.govBroad spectrum: Bacteria and fungi. nih.gov

Evolutionary Adaptation of VLP-2d for Host Defense

The evolution of VLP-2d and other vicilin-buried peptides is a clear example of adaptive evolution tailored to host defense. Their existence within the precursors of seed storage proteins is not a coincidence but a strategic adaptation. scirp.org Seeds are rich in nutrients, making them vulnerable to microbial attack, especially during germination in moist soil. scirp.org By embedding antimicrobial sequences within storage proteins, the plant ensures that upon degradation of these proteins to nourish the embryo, potent defense molecules are simultaneously released. scirp.org This dual-functionality is an efficient use of cellular resources.

The host-pathogen relationship acts as a powerful selective pressure, driving the evolution of these peptides. nih.govelifesciences.org As pathogens evolve to evade host defenses, the host immune system must adapt in a continuous co-evolutionary arms race. frontiersin.orgnih.gov The sequence variation observed among vicilin-like peptides, even within a single species like macadamia, likely reflects this dynamic. nih.gov This variation can provide a broader defense portfolio, potentially targeting different pathogens or different strains of the same pathogen. researchgate.net The retention of this peptide family across a vast range of plant species over a long evolutionary timescale signifies their critical role in ensuring the survival and reproductive success of the host plant. acs.org

Bioinformatic and Computational Approaches in VLP-2d Research

The study of VLP-2d and other antimicrobial peptides has been significantly advanced by bioinformatic and computational tools. nih.govnih.gov These approaches are essential for identifying, classifying, and predicting the function of novel peptides from the massive amount of data generated by genome and proteome sequencing projects. nih.govnih.gov

Phylogenetic Analysis : The evolutionary relationships of VLP-2d are primarily elucidated through computational methods. Tools like BLAST are used to search sequence databases for homologous vicilin precursors. scispace.comnih.gov Multiple sequence alignment programs (e.g., Clustal-W) followed by the construction of phylogenetic trees (e.g., using MEGA-X) allow researchers to map the evolutionary history of the VBP family across different plant species. scispace.comijiset.com

Structural Biology and Simulation : Computational methods are used to predict the three-dimensional structure of peptides like VLP-2d. youtube.comyoutube.com Understanding the 3D structure is crucial for elucidating its mechanism of action. youtube.com Molecular dynamics simulations can model how the peptide interacts with microbial membranes, providing insights into the structural basis of its antimicrobial activity. rwth-aachen.de These computational strategies accelerate the discovery and characterization process, enabling a deeper understanding of the peptide's biological role. nih.gov

Challenges and Future Directions in Vlp 2d Research

Elucidating Undefined Mechanisms of Action

A primary challenge in the study of any new antimicrobial peptide is deciphering its precise mechanism of action. While many antimicrobial peptides are known to target and disrupt microbial membranes, the specific interactions and downstream effects can vary significantly. nih.govnih.gov For VLP-2d, it would be crucial to move beyond general assumptions and investigate its unique molecular interactions.

Future research should focus on:

Membrane Interaction Studies: Utilizing techniques like membrane potential-sensitive dyes to determine if VLP-2d causes membrane depolarization in target pathogens. biorxiv.org

Intracellular Targeting: Investigating whether VLP-2d penetrates the cell membrane to interact with intracellular components, such as nucleic acids or essential enzymes, thereby inhibiting vital cellular processes. nih.gov

Immunomodulatory Effects: Exploring the potential for VLP-2d to modulate the host's immune response, a characteristic of many AMPs that can attract immune cells and control inflammation. nih.govnih.gov

Advanced Structural Characterization Techniques for VLP-2d in situ

Determining the three-dimensional structure of VLP-2d is fundamental to understanding its function. While traditional methods provide valuable data, advanced in situ techniques are needed to observe the peptide in its native, functional state. Cryo-electron microscopy (cryo-EM) has proven effective for resolving the structures of complex protein assemblies like virus-like particles, revealing details of their inner architecture and surface features. researchgate.net Applying such techniques to VLP-2d would be essential.

Future directions in structural characterization include:

In situ Cryo-Electron Tomography (Cryo-ET): To visualize VLP-2d interacting with microbial cells in a near-native state, providing insights into the structural changes that occur during its antimicrobial action.

Solid-State NMR Spectroscopy: To study the structure and dynamics of VLP-2d when embedded within a lipid bilayer, mimicking its interaction with a cell membrane.

High-Throughput Screening and Discovery of VLP-2d Variants

To enhance the therapeutic potential of VLP-2d, the discovery of variants with improved properties is a key objective. High-throughput screening (HTS) platforms are instrumental in this process, allowing for the rapid evaluation of large libraries of peptide variants. news-medical.netnih.gov Such platforms can be designed to screen for enhanced antimicrobial potency, reduced toxicity, or improved stability. nih.gov

Key aspects of this research area involve:

Developing Reporter-Based Assays: Creating robust screening assays, potentially using reporter genes like luciferase, to quickly quantify the expression-enhancing or antimicrobial effects of VLP-2d variants. nih.gov

Barcoded Libraries: Employing barcoded AAV capsid libraries, a technique used in virology, could be adapted to track and identify VLP-2d variants with desired properties after rounds of selection. news-medical.net Research has shown that even a single round of selection can yield functional and efficient variants. news-medical.net

Novel Approaches for Enhanced Biostability and Target Specificity

A significant hurdle for the clinical application of peptide-based therapeutics is their susceptibility to protease degradation and potential off-target toxicity. biorxiv.org Enhancing the biostability and target specificity of VLP-2d is therefore critical.

Innovative strategies to address this include:

Peptidomimetics: Designing synthetic mimics of VLP-2d, such as peptoids or β-peptides, which retain the essential structural features for activity but have modified backbones that resist enzymatic breakdown. nih.govbiorxiv.org

Lipidation: Attaching lipid moieties to the peptide can enhance its interaction with microbial membranes and improve its pharmacokinetic profile.

Polymer Conjugation (e.g., PEGylation): Modifying VLP-2d with polymers like polyethylene (B3416737) glycol (PEG) to increase its size, which can reduce renal clearance and shield it from proteases.

Sustainable Production and Scaling Strategies for VLP-2d

For VLP-2d to be a viable therapeutic, scalable and cost-effective production methods are essential. While laboratory-scale synthesis is suitable for initial studies, large-scale manufacturing presents significant challenges. nih.gov Various expression systems, including bacteria, yeast, and mammalian cells, have been used for producing protein-based therapeutics. nih.govnih.gov

Future strategies for production should focus on:

Cell-Free Protein Synthesis (CFPS): Systems like the tobacco BY-2 lysate (BYL) have shown promise for the rapid screening and scaled manufacture of virus-like particles, offering a potential platform for producing VLP-2d variants without the limitations of cell-based systems. wur.nlresearchgate.net

Process Optimization and Automation: Implementing digital twins and advanced process analytical technology can help to optimize fermentation and purification processes, leading to higher yields and more consistent product quality. zhaw.chacs.org This includes developing scalable downstream processes, such as tangential flow filtration and chromatography, to replace less scalable methods like ultracentrifugation. nih.govmdpi.com

Expanding the Biotechnological Horizon of VLP-2d

Beyond its direct antimicrobial activity, the unique properties of VLP-2d could be harnessed for a wide range of biotechnological applications. The versatility of antimicrobial peptides opens doors to novel therapeutic and diagnostic tools. nih.gov

Potential future applications to explore include:

Drug Delivery Systems: Leveraging VLP-2d's potential cell-penetrating properties to act as a carrier for delivering other therapeutic agents, such as anticancer drugs or nucleic acids, directly into target cells.

Anti-biofilm Agents: Investigating the ability of VLP-2d to prevent the formation of or disrupt established bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.gov

Diagnostic Tools: Developing VLP-2d-based probes for the specific detection of pathogenic microbes in clinical samples.

Q & A

Q. What methodologies are recommended for identifying Vicin-like AMP 2d in antimicrobial peptide databases?

To identify Vicin-like AMP 2d, researchers should utilize specialized databases like the Antimicrobial Peptide Database (APD) or ACD Database. These platforms allow sequence-based searches using motifs (e.g., single-letter amino acid codes) or functional properties (e.g., target activity, peptide length). For example, the APD permits filtering by natural sources (e.g., amphibians, insects) and provides MIC values for activity validation . The ACD Database enables structure-based searches via the JSME editor and similarity thresholds for synthetic analogs .

Q. How can the secondary structure of Vicin-like AMP 2d be experimentally determined?

Secondary structures (α-helical, β-sheet) are typically resolved using circular dichroism (CD) spectroscopy under membrane-mimetic conditions (e.g., SDS micelles) or nuclear magnetic resonance (NMR). For example, PDB entries like 2K6O (α-helical LL-37) and 1RKK (β-sheet polyphemusin) provide structural templates for comparative analysis . NMR studies require isotopic labeling (e.g., ¹³C/¹⁵N) and solubility optimization in physiologically relevant buffers.

Q. What experimental protocols are used to validate the antimicrobial activity of Vicin-like AMP 2d?

Activity validation involves minimum inhibitory concentration (MIC) assays against Gram-positive, Gram-negative, or fungal strains, following Clinical and Laboratory Standards Institute (CLSI) guidelines. For example, MIC values ≤10 µg/mL are considered potent. Researchers should include controls like polymyxin B and account for peptide stability in serum or protease-rich environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for Vicin-like AMP 2d across studies?

Discrepancies in MIC values often arise from variations in assay conditions (e.g., inoculum size, growth media) or peptide purity. To address this, standardize protocols using reference strains (e.g., E. coli ATCC 25922) and quantify peptide integrity via HPLC/MS pre- and post-assay. Meta-analyses of datasets with harmonized protocols, as described in large-scale AMP studies , can identify confounding variables (e.g., salt sensitivity).

Q. What machine learning frameworks are suitable for designing novel Vicin-like AMP 2d analogs with enhanced activity?

Deep learning models like AMPredictor (graph neural networks) or regression models (e.g., FIC(A,B) = a2d(A,B)² + a1d(A,B) + a0) can predict activity based on sequence features (e.g., hydrophobicity, charge). Training datasets should include experimentally validated AMPs from APD and exclude synthetic peptides with low diversity. Sampling strategies must balance sequence novelty and predicted efficacy .

Q. How can synergistic interactions between Vicin-like AMP 2d and conventional antibiotics be systematically studied?

Synergy is assessed using checkerboard assays to calculate fractional inhibitory concentration indices (FICI). FICI ≤0.5 indicates synergy. Researchers should test combinations against multidrug-resistant pathogens (e.g., MRSA) and analyze mechanistic compatibility (e.g., membrane disruption vs. intracellular targeting). Computational tools like Bliss independence models can prioritize combinations for experimental validation .

Q. What strategies mitigate microbial resistance to Vicin-like AMP 2d in longitudinal studies?

Resistance evolution is studied via serial passage assays under sub-inhibitory peptide concentrations. Genomic sequencing of evolved strains identifies mutations in membrane biosynthesis (e.g., mprF, dltABCD) or stress response pathways. Peptide engineering (e.g., cyclization, D-amino acid substitution) can reduce resistance propensity while maintaining activity .

Methodological Guidance

  • Database Utilization : Prioritize APD for natural AMPs and ACD for synthetic analogs. Cross-reference PubChem IDs for bioassay data .
  • Machine Learning : Use ESM-2 embeddings for sequence featurization and shallow neural networks to avoid overfitting in small datasets .
  • Experimental Design : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks to structure hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.